molecular formula C13H14N2S B2835649 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 2230798-26-0

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2835649
CAS No.: 2230798-26-0
M. Wt: 230.33
InChI Key: VKSGKQOCDUFSIL-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a thiazole ring fused with a tetrahydroquinoline structure

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear from the search results .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the search results .

Future Directions

The future directions for this compound are not clear from the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable quinoline derivative under controlled conditions. One common method includes the use of a solvent such as ethanol and a catalyst like potassium hydroxide to facilitate the reaction . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Functionalized thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazol-2-yl)methanamine
  • N-(5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a thiazole ring and a tetrahydroquinoline structure. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-methyl-2-(1,2,3,4-tetrahydroquinolin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-8-16-13(15-9)11-6-10-4-2-3-5-12(10)14-7-11/h2-5,8,11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSGKQOCDUFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CC3=CC=CC=C3NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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